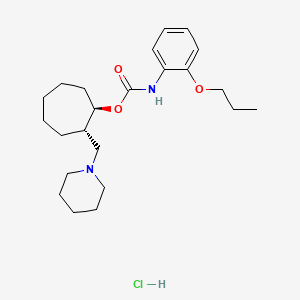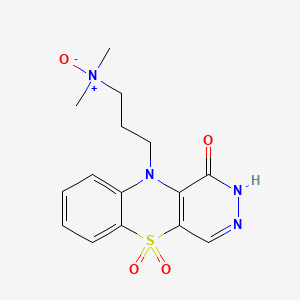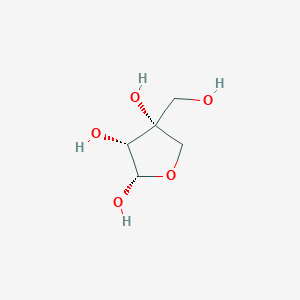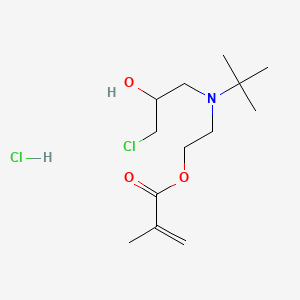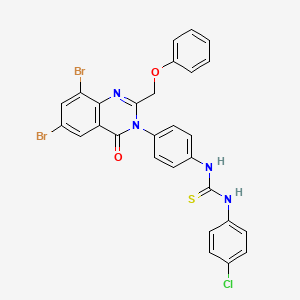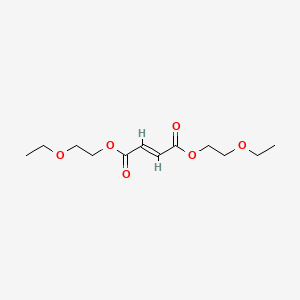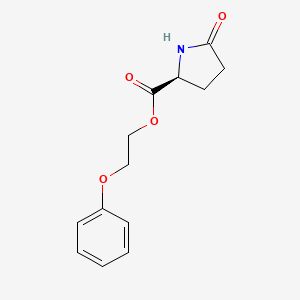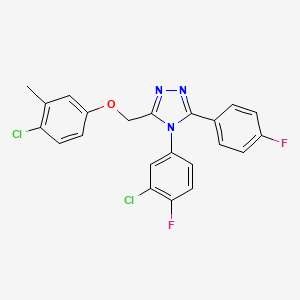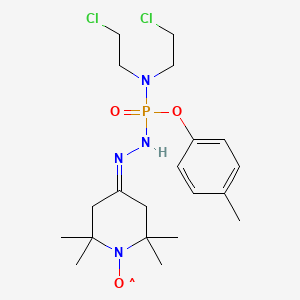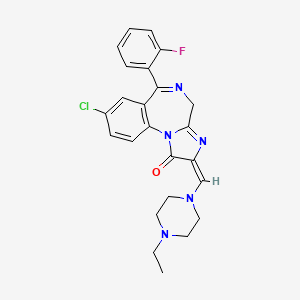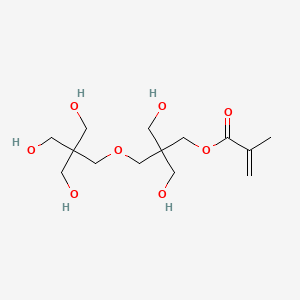
2-Propenoic acid, 2-methyl-, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is a complex organic compound. It is a derivative of 2-propenoic acid, commonly known as acrylic acid, and is esterified with a polyol, 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol). This compound is known for its applications in various fields, including polymer chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) typically involves the esterification of 2-propenoic acid with the polyol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are utilized in coatings, adhesives, and medical devices.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical research, including drug delivery systems and tissue engineering.
Medicine: It is employed in the development of hydrogels and other biomaterials for medical applications.
Industry: The compound is used in the production of high-performance materials, such as resins and composites, due to its excellent mechanical properties and chemical resistance.
作用機序
The mechanism of action of 2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it can interact with cellular components, facilitating drug delivery and tissue regeneration.
類似化合物との比較
Similar Compounds
2-Propenoic acid, methyl ester:
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester:
2-Propenoic acid, 2-methyl-, hexadecyl ester: This compound has a long alkyl chain, making it more hydrophobic and suitable for different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) is unique due to its polyol ester structure, which imparts enhanced mechanical properties and chemical resistance. Its biocompatibility and versatility in various applications make it a valuable compound in both research and industry.
特性
CAS番号 |
97953-20-3 |
|---|---|
分子式 |
C14H26O8 |
分子量 |
322.35 g/mol |
IUPAC名 |
[3-hydroxy-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O8/c1-11(2)12(20)22-10-14(6-18,7-19)9-21-8-13(3-15,4-16)5-17/h15-19H,1,3-10H2,2H3 |
InChIキー |
ARLZPYTZGIRZMB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(CO)(CO)COCC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


